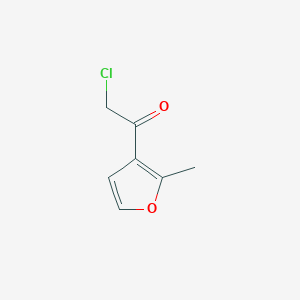

2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(2-methylfuran-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-5-6(2-3-10-5)7(9)4-8/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJAYEWPZAQBFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance Within Organic Chemistry and Heterocyclic Systems

The importance of 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one in organic chemistry is intrinsically linked to the utility of its core components: the furan (B31954) ring and the alpha-haloketone functionality. Heterocyclic compounds, particularly those containing furan, are cornerstones of medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The furan nucleus is a common scaffold in numerous pharmaceuticals and natural products.

The presence of a methyl group on the furan ring can influence the compound's reactivity and electronic properties through inductive effects. This subtle modification can be strategically exploited in the design of novel molecular architectures. The chloroacetyl group attached to the furan ring at the 3-position further enhances its synthetic potential, making it a valuable building block for a variety of chemical transformations.

Overview of Alpha Haloketones and Furan Derivatives in Synthetic Strategy

Alpha-haloketones are a well-established class of reactive intermediates in organic synthesis. The presence of two electrophilic centers—the carbonyl carbon and the alpha-carbon bearing the halogen—allows for a wide range of nucleophilic substitution and condensation reactions. This dual reactivity is fundamental to the construction of various carbon-carbon and carbon-heteroatom bonds, which is a primary goal in the synthesis of complex organic molecules.

Furan (B31954) derivatives, on the other hand, are prized for their aromaticity and the ability of the oxygen heteroatom to participate in chemical reactions. They can act as dienes in Diels-Alder reactions, undergo electrophilic substitution, and be converted into other heterocyclic systems. The combination of an alpha-haloketone and a furan moiety in 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one creates a powerful synthon for the elaboration of intricate molecular frameworks, particularly for the synthesis of novel heterocyclic compounds with potential biological activity.

Research Objectives and Scope of Academic Inquiry for 2 Chloro 1 2 Methylfuran 3 Yl Ethan 1 One

Direct Synthesis Approaches

Direct approaches aim to construct the target molecule or closely related structures through reactions that simultaneously form the furan ring or directly introduce the chloroacetyl substituent onto a pre-existing furan.

The most direct route to this compound is the Friedel-Crafts acylation of 2-methylfuran (B129897) with chloroacetyl chloride. organic-chemistry.org This electrophilic aromatic substitution reaction typically requires a Lewis acid catalyst to activate the acylating agent. pharmaguideline.com Furan and its derivatives are highly reactive and sensitive to strong acids, which can cause polymerization or ring-opening. pharmaguideline.com Therefore, milder Lewis acids such as zinc bromide (ZnBr₂) or tin(IV) chloride (SnCl₄) are often preferred over more aggressive catalysts like aluminum chloride (AlCl₃).

The regioselectivity of the acylation is a critical consideration. For 2-methylfuran, electrophilic substitution can occur at the C3, C4, or C5 positions. The directing effect of the methyl group and the furan ring's intrinsic reactivity generally favor substitution at the C5 position (adjacent to the oxygen and methyl group) to yield 2-acetyl-5-methylfuran (B71968). shareok.org However, acylation at the C3 position is also possible, and reaction conditions can be optimized to influence the isomeric ratio. Studies on the acylation of 2-methylfuran with various acylating agents have shown that the choice of catalyst and solvent can significantly impact regioselectivity. acs.orgnih.gov

| Catalyst | Acylating Agent | Solvent | Outcome |

| TiCl₄ or ZnBr₂ | N-acylbenzotriazoles | CH₂Cl₂ | C-acylation of 2-methylfuran |

| Zeolites (e.g., ZSM-5) | Acetic Acid | - | Acylation to 2-acetyl-5-methylfuran shareok.org |

| Al-MCM-41 | n-Octanoic Anhydride (B1165640) | - | Acylation to 2-octanoyl-5-methylfuran osti.gov |

This table presents examples of acylation on 2-methylfuran, illustrating the variety of catalysts and reagents used.

The Feist-Benary synthesis is a classic method for the formation of the furan ring itself, rather than for the modification of an existing one. The reaction involves the base-catalyzed condensation of an α-haloketone with a β-dicarbonyl compound. The mechanism proceeds through initial deprotonation of the β-dicarbonyl, followed by nucleophilic attack on the α-haloketone. A subsequent cyclization and dehydration afford the substituted furan.

While not a direct route to this compound from 2-methylfuran, the Feist-Benary synthesis is fundamentally relevant to the chemistry of both α-haloketones and furans. It provides a pathway to construct highly substituted furan rings that might be difficult to access otherwise. An adaptation of this synthesis to produce a furan-substituted alpha-chloroketone would be unconventional, as the α-haloketone is a reactant, not the product. However, understanding this reaction is crucial in the broader context of furan chemistry and highlights the synthetic utility of α-haloketone precursors.

Modern synthetic methods have been developed that offer alternatives to classical reactions. One such approach involves titanium-mediated domino reactions. A notable strategy is the reaction of titanium enolates, generated in situ from ketones and a titanium source like titanium tetraisopropoxide, with α-chloroketones. This process leads to a domino cross-coupling/cyclodehydration or an Aldol-addition/cyclocondensation sequence to regioselectively produce polysubstituted and fused furans.

This methodology is highly relevant as it directly utilizes α-chloroketones as key building blocks for the furan core. It overcomes some limitations of traditional methods like the Feist-Benary and Paal-Knorr syntheses by offering a direct, high-yielding pathway to structurally diverse furan derivatives under often mild, solvent-free conditions. The reaction tolerates a wide variety of ketones and α-chloroketones, demonstrating its broad applicability for constructing complex furan architectures.

Annulation and cyclization reactions provide powerful strategies for constructing the furan ring with the desired substitution pattern already in place. Enynones (ene-yne-ketones) have emerged as versatile starting materials for synthesizing polysubstituted furans. acs.org Various catalytic systems can promote the cyclization of enynones to form the furan ring. For instance, N-heterocyclic carbenes have been used to catalyze the cross-coupling and cyclization of ynenones with aldehydes, yielding multifunctionalized furans under mild, metal-free conditions. acs.orgacs.org

Other strategies include silver(I)-catalyzed tandem cyclization/cross-coupling of enynones with iodonium (B1229267) ylides to produce 2-alkenylfurans. rsc.org Palladium-catalyzed cyclization of acetylenic ketones is another established method for accessing substituted furans. acs.org Similarly, β-oxoamides can undergo formal [3+2] annulation with specific reagents to selectively produce substituted furans, demonstrating substrate-controlled chemoselectivity. researchgate.net These methods are particularly valuable for creating highly substituted furan cores that might be challenging to functionalize through electrophilic substitution on a parent furan.

Precursor Synthesis and Halogenation Reactions

A highly practical and common approach for the synthesis of α-haloketones is a two-step sequence involving the preparation of a precursor ketone followed by its selective halogenation at the α-carbon.

For the target molecule, the logical precursor is 1-(2-methylfuran-3-yl)ethan-1-one . This intermediate can be synthesized via the Friedel-Crafts acylation of 2-methylfuran, as discussed previously, but using a less reactive acetylating agent like acetic anhydride or acetyl chloride in the presence of a suitable Lewis acid. By carefully controlling the reaction conditions, the desired 3-acyl isomer can be obtained.

Once the precursor ketone is synthesized and purified, the next step is α-chlorination. This reaction involves the selective replacement of a hydrogen atom on the methyl group adjacent to the carbonyl with a chlorine atom. Several reagents are effective for this transformation, including:

Sulfuryl chloride (SO₂Cl₂): A common and effective reagent for the α-chlorination of ketones.

N-Chlorosuccinimide (NCS): A milder source of electrophilic chlorine, often used for acid-sensitive substrates.

The reaction is typically carried out in an inert solvent. Under acidic conditions, the mechanism proceeds through an enol intermediate, which then attacks the electrophilic chlorine source. Under basic conditions, an enolate is formed, which is generally more reactive but can lead to multiple halogenations if not carefully controlled. For mono-chlorination, acidic or neutral conditions are often preferred.

| Precursor | Halogenating Agent | Conditions | Product |

| 1-(2-methylfuran-3-yl)ethan-1-one | SO₂Cl₂ or NCS | Inert Solvent | This compound |

This table outlines the general transformation for the α-chlorination of the precursor ketone.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis provides a logical framework for designing a synthesis by breaking down the target molecule into simpler, commercially available starting materials.

The primary disconnection for this compound is the carbon-chlorine bond of the α-chloroketone. This functional group interconversion (FGI) leads back to the precursor ketone, 1-(2-methylfuran-3-yl)ethan-1-one . This step corresponds to the α-halogenation reaction discussed in section 2.2.

The second disconnection breaks the bond between the furan ring and the acetyl group. This is a classic Friedel-Crafts disconnection (C-C bond formation). This step leads back to 2-methylfuran and an appropriate two-carbon electrophile, such as an acetyl cation equivalent (e.g., from acetyl chloride or acetic anhydride). This corresponds to the Friedel-Crafts acylation reaction. 2-Methylfuran is a readily available starting material derived from biomass.

This two-step retrosynthetic pathway, involving acylation followed by halogenation, represents a robust and feasible approach to the synthesis of the target compound.

Nucleophilic Substitution Reactions at the Alpha-Carbon

The carbon atom alpha to the carbonyl group (Cα) is rendered electrophilic by both the adjacent carbonyl and the electronegative chlorine atom, making it a prime target for nucleophilic attack. These reactions typically proceed via bimolecular (SN2) or, less commonly, unimolecular (SN1) substitution mechanisms. libretexts.org The SN2 pathway is generally favored for primary halides and is characterized by a single-step process where the nucleophile attacks as the leaving group departs. lumenlearning.com

A wide array of nucleophiles can displace the chloride ion at the alpha-carbon. The mechanism is heavily influenced by the nature of the nucleophile.

SN2 Mechanism: Strong, negatively charged nucleophiles such as iodide, hydroxide (B78521), and alkoxides typically react via an SN2 mechanism. lumenlearning.com The reaction involves a backside attack on the alpha-carbon, leading to an inversion of stereochemistry if the carbon were chiral.

Organometallic Reagents: Reagents like Grignard (R-MgX) and organolithium (R-Li) compounds are potent nucleophiles. libretexts.org While they are well-known for attacking carbonyl carbons, they can also participate in substitution reactions. However, their high basicity can also lead to side reactions like elimination or rearrangement. Lithium dialkylcuprates (Gilman reagents) are softer nucleophiles and are often used to favor substitution over addition to the carbonyl group. youtube.com The reaction with an organometallic reagent like methylmagnesium chloride would involve the nucleophilic methyl anion attacking the alpha-carbon.

The table below illustrates potential products from reactions with different nucleophiles.

| Nucleophile | Reagent Example | Expected Substitution Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-Hydroxy-1-(2-methylfuran-3-yl)ethan-1-one |

| Alkoxide | Sodium Methoxide (B1231860) (NaOCH₃) | 2-Methoxy-1-(2-methylfuran-3-yl)ethan-1-one |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-1-(2-methylfuran-3-yl)ethan-1-one |

| Cyanide | Sodium Cyanide (NaCN) | 3-(2-Methylfuran-3-yl)-3-oxopropanenitrile |

| Organocuprate | Lithium Dimethylcuprate ((CH₃)₂CuLi) | 1-(2-Methylfuran-3-yl)propan-1-one |

This table presents expected products based on general reactivity principles.

The α-chloroketone moiety is a valuable precursor for synthesizing fused heterocyclic systems through intramolecular nucleophilic substitution. This process requires a nucleophilic center to be present elsewhere in the molecule, positioned to allow for a sterically favorable ring-forming reaction (typically 5- or 6-membered rings).

For this compound, this would necessitate prior functionalization. For example, if a nucleophilic group like a hydroxyl or amino group were introduced at the 4-position of the furan ring, an intramolecular cyclization could occur. The nucleophile would attack the electrophilic alpha-carbon, displacing the chloride and forming a new ring fused to the furan. Such tandem reactions are a powerful strategy in heterocyclic synthesis. beilstein-journals.orgnih.gov These cyclizations, often following 5-exo or 6-exo patterns, are efficient methods for building complex molecular architectures. researchgate.net

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution, often more rapidly than benzene (B151609). pearson.comchemicalbook.com The position of substitution is directed by the existing substituents on the ring. In this compound, we must consider the directing effects of the 2-methyl group and the 3-acyl group.

2-Methyl Group: This is an activating group that directs electrophiles to the ortho and para positions (relative to itself), which are positions 3 and 5.

3-Acyl Group (2-chloroacetyl): This is a deactivating group that directs incoming electrophiles to the meta position (relative to itself), which is position 5.

Furan Oxygen: The oxygen atom strongly activates the adjacent α-positions (2 and 5) for substitution due to its ability to stabilize the cationic intermediate (sigma complex) through resonance. pearson.comchegg.comquora.com

Considering these combined effects, position 5 is the most activated and sterically accessible site for electrophilic attack. The directing influences are summarized below.

| Substituent | Type | Directing Influence |

| Furan Oxygen | Activating | Positions 2 & 5 |

| 2-Methyl | Activating | Positions 3 & 5 |

| 3-Acyl | Deactivating | Position 5 |

Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield the 5-substituted product predominantly.

Carbonyl Group Reactivity (e.g., Aldol Condensations, Reductions, Grignard Additions)

The carbonyl group is a key site for nucleophilic addition reactions.

Aldol Condensations: A typical Aldol reaction requires the presence of an enolizable α-hydrogen. jackwestin.com In this compound, the α-carbon has no hydrogen atoms, so it cannot form an enolate and act as the nucleophilic component in an Aldol condensation. However, it can act as the electrophilic partner, reacting with an enolate derived from another ketone or aldehyde.

Reductions: The carbonyl group can be readily reduced to a secondary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would transform the ketone into 1-chloro-2-(2-methylfuran-3-yl)ethanol. The choice of reagent is crucial, as stronger reductants like LiAlH₄ could potentially also reduce the chloro group.

Grignard Additions: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are strong carbon nucleophiles that add to the carbonyl carbon. dalalinstitute.compressbooks.pub This reaction creates a new carbon-carbon bond and, after acidic workup, produces a tertiary alcohol. libretexts.orgmasterorganicchemistry.com For example, reaction with methylmagnesium bromide (CH₃MgBr) would yield 2-chloro-1-(2-methylfuran-3-yl)-1-methyl-ethan-1-ol.

Rearrangement Reactions Involving the Alpha-Chloroketone Moiety

One of the most characteristic reactions of α-haloketones is the Favorskii rearrangement. sxccal.edu This reaction occurs in the presence of a non-nucleophilic base, such as an alkoxide. The mechanism typically involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the base. For this compound, which lacks α'-hydrogens, the reaction would proceed through a semi-benzilic acid type rearrangement. Treatment with a base like sodium hydroxide would lead to the formation of a (2-methylfuran-3-yl)acetic acid derivative after rearrangement and hydrolysis. wiley-vch.de

Chemo- and Regioselectivity in Reactions

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preference for reaction at one position over another. researchgate.netslideshare.net The reactivity of this compound is a study in selectivity, as it possesses three primary electrophilic centers:

The Carbonyl Carbon: A "hard" electrophilic center.

The Alpha-Carbon: A "soft" electrophilic center susceptible to SN2 attack.

The Furan Ring (C5 position): An electron-rich site for electrophilic aromatic substitution.

The outcome of a reaction is dictated by the nature of the reagent and the conditions employed.

Hard vs. Soft Nucleophiles: Hard nucleophiles (e.g., Grignard reagents, organolithiums) will preferentially attack the hard carbonyl carbon (1,2-addition). Softer nucleophiles (e.g., cuprates, thiolates) are more likely to attack the softer alpha-carbon, leading to SN2 substitution.

Basic vs. Nucleophilic Reagents: A strong, bulky, non-nucleophilic base (e.g., potassium tert-butoxide) would favor deprotonation and subsequent Favorskii rearrangement over direct nucleophilic attack. A strong, non-bulky nucleophile (e.g., sodium methoxide) would favor SN2 substitution or the Favorskii rearrangement depending on the conditions.

Electrophiles vs. Nucleophiles: The choice between an electrophilic or nucleophilic reagent determines whether the furan ring or the side chain reacts. Electrophilic reagents (e.g., Br₂, HNO₃/H₂SO₄) will attack the furan ring at the C5 position. Nucleophilic reagents will attack either the carbonyl or the alpha-carbon.

This controlled reactivity makes this compound a versatile intermediate for synthesizing a variety of more complex molecules.

Derivatization Strategies and Synthetic Utility of 2 Chloro 1 2 Methylfuran 3 Yl Ethan 1 One

Formation of Heterocyclic Compounds via Cycloaddition and Condensation Reactions

The reactive nature of the α-chloro-ketone unit in 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one makes it an ideal precursor for synthesizing fused heterocyclic compounds. Through carefully chosen reaction partners and conditions, the furan (B31954) ring can be annulated with additional rings via cycloaddition and condensation pathways.

Pyrazole (B372694) Derivatives: Fused pyrazole systems are commonly synthesized through the condensation of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative. While specific examples commencing from this compound are not extensively documented in dedicated studies, the general synthetic route is well-established. The α-haloketone can first react with a suitable partner to form a 1,3-dicarbonyl compound or a related precursor, which then undergoes cyclization with hydrazine. Alternatively, direct reaction with hydrazine can lead to the formation of a hydrazone, which may then cyclize. For instance, the synthesis of pyrazolo[4,3-b]pyridines has been achieved by treating a ketone with hydrazine, demonstrating the formation of a fused pyrazole ring from a ketone precursor. docsity.com The chloroacetyl group itself is a valuable handle, as seen in related complex structures like 2-Chloro-1-[3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one, which highlights the utility of the chloroethanone moiety in building pyrazole-containing systems. chiralen.com

Furocoumarin Derivatives: Furocoumarins, a significant class of heterocyclic compounds, can be efficiently synthesized using α-haloketones as key building blocks. A prominent method involves the reaction of an α-haloketone with a 4-hydroxycoumarin (B602359) derivative. wikipedia.orgbldpharm.com This process typically proceeds via an initial O-alkylation of the 4-hydroxycoumarin, followed by an intramolecular cyclization and dehydration/aromatization to furnish the fused furan ring. This tandem O-alkylation/cyclization protocol provides a direct route to the furo[3,2-c]coumarin core. bldpharm.com The reaction of this compound with a 4-hydroxycoumarin would be expected to yield a furo[3,2-c]coumarin bearing a 2-methylfuran-3-yl substituent at the 2-position of the newly formed furan ring.

| Reactants | Product Type | Key Transformation |

| α-Haloketone + Hydrazine | Fused Pyrazole | Condensation/Cyclization |

| α-Haloketone + 4-Hydroxycoumarin | Furo[3,2-c]coumarin | O-Alkylation/Intramolecular Cyclization |

The synthesis of benzofurans is another area where α-haloketones like this compound are highly valuable. A direct and regioselective one-step method involves the reaction of phenols with α-haloketones. ddugu.ac.innih.gov This transformation is often promoted by a Lewis acid, such as titanium tetrachloride, and combines a Friedel–Crafts-like alkylation with an intramolecular cyclodehydration in a single step. ddugu.ac.inyoutube.com

In this reaction, the phenol (B47542) can be alkylated at the ortho position by the α-carbon of the ketone, followed by an acid-catalyzed cyclization where the phenolic hydroxyl group attacks the ketone carbonyl, leading to dehydration and the formation of the furan ring. This strategy allows for the synthesis of a wide variety of substituted benzofurans. ddugu.ac.in When applied to this compound, this method would produce 2-substituted benzofurans where the substituent is the 2-methylfuran-3-yl group.

| Reactants | Catalyst/Promoter | Product |

| Phenol + this compound | Titanium Tetrachloride | 2-(2-Methylfuran-3-yl)benzofuran |

| Naphthol + this compound | Titanium Tetrachloride | 2-(2-Methylfuran-3-yl)naphthofuran |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling on Halogenated Furan Derivatives)

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. masterorganicchemistry.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate. masterorganicchemistry.com

For furan derivatives, the Suzuki-Miyaura reaction is used to functionalize the furan ring itself. This requires a halogen atom (e.g., Br, I) to be directly attached to the furan ring, typically at the 2- or 5-position, which are more reactive. wikipedia.org The compound this compound does not have a halogen on the furan ring; its chloro group is on the aliphatic side chain (an sp³-hybridized carbon). This chloroacetyl group is reactive towards nucleophilic substitution, not standard Suzuki-Miyaura cross-coupling.

To apply Suzuki-Miyaura coupling, the 2-methylfuran (B129897) ring would need to be halogenated in a separate step, for example, at the C5 position, which is the most susceptible to electrophilic halogenation. The resulting 5-halo-2-methylfuran derivative could then undergo a Suzuki-Miyaura reaction with a suitable boronic acid to introduce a new substituent onto the furan ring. This highlights the general utility of cross-coupling for modifying halogenated furan cores, rather than a direct application for this compound as supplied.

Transformations into Other Functionalized Furan Derivatives

The α-chloro-ketone moiety is a highly versatile functional group that can be transformed into numerous other functionalities, making this compound a valuable intermediate for creating a library of furan derivatives. nih.gov

Hantzsch Thiazole (B1198619) Synthesis: A classic transformation of α-haloketones is the Hantzsch thiazole synthesis. youtube.comharvard.edu This reaction involves the condensation of the α-haloketone with a thioamide or thiourea (B124793). The reaction of this compound with a substituted thiourea would yield a 2-amino-4-(2-methylfuran-3-yl)thiazole derivative. This method is a straightforward and efficient way to construct the thiazole ring. nih.govharvard.edu

Nucleophilic Substitution: The chlorine atom is a good leaving group and is readily displaced by a variety of nucleophiles in SN2 reactions. libretexts.org

Reaction with Amines: Treatment with primary or secondary amines yields α-amino ketones, which are important precursors for other heterocyclic systems and pharmacologically active molecules. researchgate.net

Reaction with Carboxylates: Reaction with a carboxylate salt (e.g., sodium acetate) leads to the formation of an α-keto ester. nih.gov

Favorskii Rearrangement: In the presence of a strong base, such as an alkoxide, α-haloketones that have an enolizable proton can undergo the Favorskii rearrangement. wikipedia.orgddugu.ac.in This reaction proceeds through a cyclopropanone (B1606653) intermediate and results in the formation of a rearranged carboxylic acid ester. ddugu.ac.in For this compound, treatment with a base like sodium methoxide (B1231860) could potentially yield a methyl 2-(2-methylfuran-3-yl)propanoate derivative.

| Reagent | Reaction Type | Product Type |

| Thioamide/Thiourea | Hantzsch Synthesis | 4-(2-Methylfuran-3-yl)thiazole |

| Amine (R₂NH) | Nucleophilic Substitution | 2-(Dialkylamino)-1-(2-methylfuran-3-yl)ethan-1-one |

| Carboxylate (RCOO⁻) | Nucleophilic Substitution | 2-Oxo-2-(2-methylfuran-3-yl)ethyl carboxylate |

| Alkoxide (RO⁻) | Favorskii Rearrangement | Furan-substituted ester |

Application as a Building Block in Complex Organic Synthesis

The true value of a synthetic intermediate like this compound is demonstrated by its application in the total synthesis of complex molecules, such as natural products or active pharmaceutical ingredients (APIs). nih.govnih.gov The reactions described in the previous sections highlight its potential as a versatile building block.

By providing a reactive handle attached to a furan core, it allows for the introduction of the 2-methylfuran-3-yl motif into larger, more elaborate structures. The ability to readily form new heterocyclic rings (pyrazoles, furocoumarins, benzofurans, thiazoles) makes it a powerful tool for diversity-oriented synthesis. For example, the synthesis of complex, multi-ring systems often relies on the sequential construction of heterocyclic components. A compound like this compound can be used to build a thiazole or benzofuran (B130515) ring, which can then be further functionalized or annulated in subsequent synthetic steps.

While specific total syntheses employing this exact compound are not widely reported, analogous structures are key components in medicinal chemistry. For example, the CAS registry includes the complex molecule 2-Chloro-1-[3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one, which clearly illustrates how a chloroacetyl group is used to acylate a pre-formed heterocyclic system (a pyrazoline), linking it to further synthetic transformations. chiralen.com This underscores the role of such α-haloketones as crucial acylating agents and precursors for constructing advanced, poly-heterocyclic scaffolds.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 1 2 Methylfuran 3 Yl Ethan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, advanced pulse sequences)

A comprehensive search of scientific literature and chemical databases did not yield specific experimental or predicted Nuclear Magnetic Resonance (NMR) data for 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one. The elucidation of its precise chemical shifts and coupling constants would require ¹H NMR, ¹³C NMR, and potentially advanced 2D NMR experiments such as COSY, HSQC, and HMBC to definitively assign the proton and carbon signals and establish through-bond correlations. Such empirical data is crucial for confirming the molecular structure and connectivity of the title compound.

Mass Spectrometry Techniques (e.g., HRMS, fragmentation patterns)

While experimental high-resolution mass spectrometry (HRMS) data, which would provide the exact mass and elemental composition, are not available in the reviewed literature, predicted data offers insight into the expected mass-to-charge ratios for various adducts of the parent molecule. These computational predictions are valuable for preliminary identification and for setting parameters for future experimental analysis. The predicted Collision Cross Section (CCS) values, which relate to the ion's size and shape in the gas phase, have been calculated for several common adducts.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 159.02074 | 128.9 |

| [M+Na]⁺ | 181.00268 | 138.8 |

| [M-H]⁻ | 157.00618 | 133.6 |

| [M+NH₄]⁺ | 176.04728 | 151.3 |

| [M+K]⁺ | 196.97662 | 137.3 |

| [M+H-H₂O]⁺ | 141.01072 | 125.0 |

| [M+HCOO]⁻ | 203.01166 | 148.9 |

| [M+CH₃COO]⁻ | 217.02731 | 174.3 |

| [M]⁺ | 158.01291 | 133.1 |

Data is computationally predicted and sourced from PubChem.

Infrared (IR) Spectroscopy for Functional Group Analysis

No empirical Infrared (IR) spectroscopy data for this compound has been reported in the searched scientific literature. An experimental IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) group of the ketone, typically in the region of 1680-1740 cm⁻¹, as well as bands corresponding to the C-O and C=C stretching vibrations of the furan (B31954) ring and the C-Cl stretching of the chloromethyl group. This analysis remains speculative pending the acquisition of experimental data.

X-ray Crystallography for Solid-State Structure (if applicable)

There is currently no information available from single-crystal X-ray diffraction studies for this compound. Consequently, its solid-state conformation, crystal packing, and intermolecular interactions have not been experimentally determined. X-ray crystallography would provide unequivocal proof of the molecular structure and offer valuable insights into its three-dimensional arrangement if a suitable single crystal can be obtained.

Theoretical and Computational Chemistry Studies on 2 Chloro 1 2 Methylfuran 3 Yl Ethan 1 One

Quantum Chemical Calculations

There are no available studies that have employed quantum chemical calculation methods such as Density Functional Theory (DFT) or ab initio techniques to specifically investigate the electronic structure and reactivity of 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one. Such calculations would typically provide insights into molecular orbital energies (HOMO-LUMO gap), charge distribution, and electrostatic potential, which are fundamental to understanding the molecule's chemical behavior.

Conformational Analysis and Energetics

Molecular Dynamics Simulations and Intermolecular Interactions

There is a lack of published research on molecular dynamics simulations of this compound. These simulations are essential for studying the behavior of the molecule in different environments (e.g., in solution or in a biological system) and for characterizing its intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern its physical properties and interactions with other molecules.

Prediction of Spectroscopic Parameters

No computational studies predicting the spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption spectra) of this compound could be located. Theoretical predictions of spectra are a powerful tool for complementing experimental data, aiding in the structural characterization of a molecule, and interpreting experimental spectroscopic results.

Quantitative Analytical Methodologies for 2 Chloro 1 2 Methylfuran 3 Yl Ethan 1 One

Chromatographic Techniques with Advanced Detection (e.g., GC-MS/MS in MRM mode, HPLC-MS)

Chromatographic methods are central to the separation and quantification of 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one from starting materials, byproducts, or degradation products. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary separation techniques, and their coupling with mass spectrometry (MS) provides highly sensitive and selective detection.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique is particularly well-suited for volatile and thermally stable compounds like furan (B31954) derivatives. mdpi.comnih.gov For analysis, the compound is vaporized and separated on a capillary column, such as a nonpolar HP-5MS column, which is commonly used for separating a wide range of organic compounds, including furan derivatives. mdpi.comresearchgate.net After separation, the analyte enters the mass spectrometer.

In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the mass of the target analyte is selected in the first quadrupole, fragmented, and then specific product ions are monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and sensitivity by filtering out background noise. mdpi.comresearchgate.net For this compound, hypothetical MRM transitions could be established by identifying a stable precursor ion and its characteristic product ions.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is a versatile alternative, especially for compounds that may not be suitable for GC due to low volatility or thermal instability. Separation is typically achieved using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. globalresearchonline.netresearchgate.net Following separation, the analyte is ionized, commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), before being detected by the mass spectrometer. Single Ion Monitoring (SIM) or full scan modes can be used for quantification, with tandem MS offering enhanced specificity.

Table 1: Illustrative Chromatographic Conditions for Analysis

| Parameter | GC-MS/MS Example | HPLC-MS Example |

|---|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | C18 (100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase/Carrier Gas | Helium at 1 mL/min | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Injector Temperature | 280 °C | N/A |

| Oven Program | Start at 50°C, hold 2 min, ramp to 250°C at 15°C/min | Column Oven at 40 °C |

| Ionization Mode | Electron Impact (EI) | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Selected Ion Monitoring (SIM) or MS/MS |

Derivatization for Enhanced Detectability and Specificity in Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For GC analysis of ketones like this compound, derivatization can increase volatility, improve thermal stability, and enhance detector response. gcms.cz

The ketone functional group can react with specific reagents to form stable derivatives suitable for GC analysis. researchgate.net A common approach is oximation, which involves reacting the ketone with a hydroxylamine (B1172632) reagent. gcms.czresearchgate.net One widely used reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). sigmaaldrich.com The resulting oxime derivative incorporates a polyfluorinated group, which makes it highly responsive to an Electron Capture Detector (ECD) and provides a strong signal in mass spectrometry, thereby increasing sensitivity. sigmaaldrich.comnih.gov Another method is methoximation, which converts aldehyde and keto groups into oximes to reduce byproducts and stabilize the molecule for analysis. youtube.com

Table 2: Common Derivatization Reagents for Ketones

| Reagent | Derivative Formed | Analytical Advantage |

|---|---|---|

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | PFB-Oxime | Enhances sensitivity for Electron Capture Detection (ECD) and MS. sigmaaldrich.com |

| Methoxyamine Hydrochloride | Methoxime | Stabilizes the molecule, prevents tautomerization, and reduces the formation of multiple derivative peaks. youtube.com |

| Hydrazine (B178648) Reagents | Hydrazone | Creates stable derivatives suitable for selective detection. researchgate.net |

Method Validation (e.g., Sensitivity, Selectivity, Reproducibility)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.netdemarcheiso17025.com It is a critical requirement for any quantitative method to ensure reliable and accurate results. Key validation parameters are established according to guidelines from bodies like the International Council for Harmonisation (ICH). globalresearchonline.net

Sensitivity: This is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net

Selectivity (or Specificity): This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. youtube.com In chromatographic methods, selectivity is demonstrated by the resolution of the analyte peak from other peaks. globalresearchonline.net

Reproducibility (Precision): This parameter expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. youtube.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at different levels, including repeatability (intra-day) and intermediate precision (inter-day). nih.gov

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a blank matrix and analyzed. The percentage of the analyte recovered is calculated. nih.govyoutube.com

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. youtube.com It is verified by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (r²) of the calibration curve. researchgate.net

Table 3: Typical Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Common Acceptance Criterion |

|---|---|---|

| Linearity (r²) | Correlation coefficient of the calibration curve. | ≥ 0.99 |

| Accuracy (% Recovery) | Recovery of spiked analyte from a matrix. | Typically 80-120% nih.gov |

| Precision (% RSD) | Relative Standard Deviation for replicate measurements. | ≤ 15-20% nih.gov |

| Selectivity | No interference at the retention time of the analyte. | Resolved peaks (Resolution > 1.5) |

| LOQ | Lowest concentration quantifiable with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10 |

Applications in Reaction Monitoring and Purity Assessment

Validated quantitative methods are indispensable tools in synthetic organic chemistry.

Reaction Monitoring: The progress of the synthesis of this compound can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using a rapid chromatographic method like HPLC-MS or GC-MS. google.com This allows chemists to track the consumption of starting materials and the formation of the desired product over time. By quantifying the components, the reaction's endpoint can be determined precisely, helping to optimize reaction conditions such as temperature, time, and catalyst loading, which can maximize yield and minimize byproduct formation.

Purity Assessment: After synthesis and purification, the same analytical methods are used for purity assessment of the final this compound product. The area of the main peak in the chromatogram relative to the total area of all peaks provides a measure of purity (e.g., area percent). Furthermore, the method can be used to identify and quantify specific impurities, which is crucial for quality control, especially if the compound is intended for use in applications with stringent purity requirements.

Emerging Research Avenues and Future Perspectives for 2 Chloro 1 2 Methylfuran 3 Yl Ethan 1 One

Catalytic Approaches for Sustainable Synthesis and Transformations

The development of sustainable and efficient synthetic methods is a cornerstone of modern chemistry. For 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one, future research will likely concentrate on catalytic approaches that minimize waste, reduce energy consumption, and utilize renewable resources.

Current research into the synthesis of furan (B31954) derivatives and α-haloketones provides a roadmap for the sustainable production of this compound. The use of heterogeneous catalysts, such as zeolites and non-noble metals, is a promising avenue for the synthesis of the 2-methylfuran (B129897) precursor from biomass. up.ac.zaresearchgate.net These catalysts offer advantages in terms of reusability and separation from the reaction mixture, contributing to a greener process. For the chlorination step, green chemistry approaches are being explored for the synthesis of α-haloketones, moving away from traditional halogenating agents towards more environmentally benign methods. nih.gov

Transformations of the this compound scaffold can also benefit from catalytic methods. Metal-catalyzed cross-coupling reactions, for instance, could be employed to introduce a wide range of substituents at the chloro position, leading to a diverse library of derivatives. digitaloceanspaces.com Furthermore, biocatalysis, utilizing enzymes for transformations, presents an opportunity for highly selective and environmentally friendly modifications of the molecule. wikipedia.org

| Catalyst Type | Potential Application in Synthesis/Transformation | Sustainability Benefits |

| Zeolites | Synthesis of 2-methylfuran precursor from biomass | Reusable, shape-selective catalysis |

| Non-noble metals (Fe, Co, Ni, Cu) | Catalytic upgrading of furan derivatives | Cost-effective, reduced reliance on precious metals |

| Ionic Liquids | Reaction media and catalysts for furan transformations | Low vapor pressure, potential for recyclability |

| Biocatalysts (Enzymes) | Selective transformations of the furanoyl haloketone | High selectivity, mild reaction conditions, biodegradable |

| Photocatalysts | Light-driven reactions for synthesis and modification | Use of renewable energy source (light) |

Exploration of Novel Reaction Pathways and Domino Processes

The unique combination of a reactive α-haloketone and a furan ring in this compound opens up possibilities for the exploration of novel reaction pathways and domino processes. These complex reaction sequences, where multiple bonds are formed in a single operation, are highly desirable for their efficiency and atom economy.

The α-haloketone moiety is a well-established precursor for the synthesis of a variety of heterocyclic compounds. psu.edu Future research could focus on developing new domino reactions that utilize both the electrophilic carbon of the carbonyl group and the carbon bearing the chlorine atom. psu.edu For example, a reaction could be initiated by a nucleophilic attack on the carbonyl, followed by an intramolecular cyclization involving the displacement of the chloride ion. This could lead to the formation of complex, fused heterocyclic systems with potential biological activity.

Furthermore, the furan ring itself can participate in various transformations. It can act as a diene in Diels-Alder reactions, or undergo ring-opening and rearrangement reactions to afford different carbocyclic or heterocyclic scaffolds. A domino process could be envisioned where a reaction at the α-haloketone triggers a subsequent transformation of the furan ring, leading to a significant increase in molecular complexity in a single step. The exploration of such cascade reactions will be a key area of future research for this compound.

Development of Advanced Materials Incorporating the Furanoyl Haloketone Scaffold

The incorporation of furan derivatives into polymers and other materials is an active area of research, driven by the desire to create sustainable and high-performance materials from renewable resources. mdpi.com The this compound scaffold is a promising building block for the development of advanced materials with unique properties.

Furan-based thermosetting resins are known for their high thermal stability, chemical resistance, and low flammability. up.ac.zaresearchgate.net The reactive chloroacetyl group of this compound could be utilized to crosslink polymer chains, leading to the formation of robust thermosets. Additionally, the furan ring can participate in Diels-Alder reactions, which can be used to create reversible crosslinks, leading to self-healing or recyclable materials. wikipedia.org

Another exciting prospect is the development of conductive polymers incorporating the furan moiety. mdpi.comnih.gov While polyfuran itself has limitations, the synthesis of copolymers with other conducting units could lead to materials with tailored electronic properties. The this compound could be functionalized and then polymerized to create novel conductive materials for applications in electronics and energy storage.

| Material Type | Potential Role of the Furanoyl Haloketone Scaffold | Key Properties |

| Thermosetting Resins | Crosslinking agent via the chloroacetyl group | High thermal stability, chemical resistance |

| Self-Healing Polymers | Reversible crosslinking via Diels-Alder reaction of the furan ring | Ability to repair damage, recyclability |

| Conductive Polymers | Monomer unit for copolymerization | Electrical conductivity, potential for use in electronics |

| Functional Coatings | Grafting onto surfaces via the reactive chloroacetyl group | Enhanced surface properties (e.g., adhesion, barrier properties) |

Mechanistic Investigations using Isotopic Labeling and Kinetic Studies

A thorough understanding of reaction mechanisms is crucial for optimizing existing reactions and designing new ones. For this compound, mechanistic investigations using techniques such as isotopic labeling and kinetic studies will provide valuable insights into its reactivity.

Isotopic labeling, where an atom in the molecule is replaced by its isotope (e.g., ¹³C or ¹⁸O), is a powerful tool for tracing the fate of atoms during a chemical reaction. tandfonline.com For instance, labeling the carbonyl oxygen with ¹⁸O could help elucidate the mechanism of nucleophilic attack at the carbonyl group versus the α-carbon. digitaloceanspaces.com Similarly, labeling the carbon atoms of the furan ring could provide information on its involvement in rearrangement or ring-opening reactions.

Kinetic studies, which measure the rate of a reaction under different conditions, can provide quantitative data on the factors that influence the reactivity of this compound. ajchem-b.commdpi.com By studying the effect of solvent, temperature, and catalyst on the reaction rate, researchers can gain a deeper understanding of the transition states and intermediates involved in its transformations. This knowledge is essential for controlling the selectivity of reactions and for developing more efficient synthetic protocols.

Computational Design of New Reactions and Derivates

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of new reactions and molecules. up.ac.za For this compound, computational methods can be employed to accelerate the discovery of new derivatives and reaction pathways.

Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule and to predict its reactivity towards different reagents. wikipedia.orgmdpi.com This can help in identifying the most likely sites for nucleophilic or electrophilic attack and in predicting the activation energies for different reaction pathways. Such in silico screening can save significant time and resources in the laboratory by prioritizing the most promising reactions for experimental investigation. up.ac.za

Quantitative Structure-Activity Relationship (QSAR) studies can be used to design new derivatives of this compound with specific desired properties. nih.govtandfonline.com By establishing a mathematical relationship between the molecular structure of a series of compounds and their biological activity or material properties, QSAR models can be used to predict the properties of yet-to-be-synthesized molecules. This approach can be particularly valuable in the design of new pharmaceuticals or functional materials based on the furanoyl haloketone scaffold. mdpi.commdpi.com

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Modeling reaction mechanisms | Prediction of reaction pathways and activation energies |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of materials | Understanding the properties of polymers incorporating the scaffold |

| Quantitative Structure-Activity Relationship (QSAR) | Designing new derivatives with desired properties | Prediction of biological activity or material properties |

| Virtual Screening | Identifying potential reaction partners or biological targets | Prioritization of experiments for drug discovery or materials science |

Q & A

Basic: What are the standard synthetic routes for 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via chlorination of 1-(2-methylfuran-3-yl)ethanone using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions . Key parameters include:

- Temperature control : Maintain 40–60°C to avoid side reactions (e.g., furan ring decomposition).

- Solvent selection : Anhydrous dichloromethane or toluene minimizes hydrolysis of the chlorinating agent.

- Stoichiometry : A 1:1.2 molar ratio of ethanone to SOCl₂ ensures complete conversion.

Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization improves purity. Yield optimization requires monitoring reaction progress via TLC or GC-MS.

Basic: How does the molecular structure of this compound influence its reactivity in nucleophilic substitution reactions?

The chlorine atom at the α-position to the carbonyl group is highly electrophilic due to electron withdrawal by the carbonyl. This facilitates nucleophilic substitution (e.g., with amines or thiols) . Structural factors include:

- Furan ring effects : The 2-methyl group on the furan ring introduces steric hindrance, directing nucleophilic attack to the chloroacetone moiety.

- Electronic effects : The electron-rich furan oxygen stabilizes transition states via resonance, enhancing reactivity.

Methodological validation involves kinetic studies (NMR monitoring) and computational modeling (DFT) to map electron density distribution.

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) for this compound?

Discrepancies arise from variations in assay conditions or target specificity. To address this:

- Standardize assays : Use consistent microbial strains (e.g., Candida albicans ATCC 10231) and cytotoxicity models (e.g., MTT assay on HEK-293 cells) .

- Mechanistic studies : Perform proteomic profiling to identify off-target interactions (e.g., unintended kinase inhibition) that may mask antimicrobial activity.

- Dose-response analysis : Establish EC₅₀ values for antimicrobial activity and IC₅₀ for cytotoxicity to define therapeutic windows.

Advanced: What strategies are effective for optimizing multi-step syntheses involving this compound as an intermediate?

Key approaches include:

- Protecting group chemistry : Temporarily protect the furan oxygen (e.g., silylation) during subsequent alkylation or acylation steps to prevent side reactions .

- Catalytic methods : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups to the furan ring post-chlorination .

- Flow chemistry : Continuous flow systems improve heat transfer and reduce reaction times for exothermic chlorination steps .

Basic: What spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

- ¹H/¹³C NMR : The carbonyl carbon resonates at ~200 ppm (¹³C), while the furan protons appear as a doublet (δ 6.2–6.5 ppm) .

- IR spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ confirm functional groups .

- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 158 (M⁺) and fragment peaks at m/z 121 (loss of Cl) validate the structure.

Advanced: How can computational modeling (e.g., molecular docking) predict the biological targets of this compound?

- Target identification : Use AutoDock Vina to screen against microbial enzymes (e.g., C. albicans lanosterol demethylase) .

- Binding affinity analysis : Calculate ΔG values for interactions with active-site residues (e.g., histidine or serine nucleophiles).

- MD simulations : Run 100-ns trajectories to assess stability of ligand-enzyme complexes and identify key hydrogen bonds or hydrophobic interactions .

Basic: What are the stability considerations for storing this compound, and how can degradation products be identified?

- Storage : Store at −20°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis or photodegradation .

- Degradation monitoring : Use HPLC-PDA to detect hydrolysis products (e.g., 1-(2-methylfuran-3-yl)ethanol; retention time ~4.2 min).

- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and analyze via LC-MS for degradation pathways.

Advanced: What experimental designs can elucidate the role of the methyl group on the furan ring in modulating biological activity?

- Structure-activity relationship (SAR) : Synthesize analogs with ethyl, hydrogen, or halogen substitutions at the furan 2-position .

- Biological testing : Compare MIC values against Staphylococcus aureus and cytotoxicity profiles.

- Crystallography : Solve X-ray structures of analogs bound to target enzymes to map steric/electronic effects .

Basic: How can researchers validate the purity of this compound batches for reproducibility in biological assays?

- Chromatography : ≥95% purity confirmed via HPLC (C18 column, 70:30 acetonitrile/water; retention time ~7.3 min) .

- Elemental analysis : Match experimental C/H/N ratios to theoretical values (C₇H₇ClO₂: C 53.02%, H 4.44%, Cl 22.36%).

- Melting point : Sharp mp range (e.g., 78–80°C) indicates high crystallinity and purity .

Advanced: What methodologies are employed to study the metabolic fate of this compound in in vitro models?

- Hepatic microsome assays : Incubate with rat liver microsomes and NADPH, then analyze metabolites via UPLC-QTOF-MS .

- CYP450 inhibition assays : Identify isoforms (e.g., CYP3A4) responsible for oxidation using isoform-specific inhibitors.

- Reactive intermediate trapping : Use glutathione (GSH) to detect electrophilic metabolites formed via furan ring epoxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.